molecular formula C20H25N3O B2782372 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea CAS No. 1105239-67-5

1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea

Cat. No.: B2782372
CAS No.: 1105239-67-5
M. Wt: 323.44
InChI Key: NUZHHGRVVILCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea is a synthetic urea derivative featuring a tetrahydroquinoline scaffold substituted with an ethyl group at the 1-position and a phenylurea moiety attached via an ethyl linker at the 6-position. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in central nervous system (CNS) disorders, antimicrobial agents, and kinase inhibition .

Properties

IUPAC Name

1-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-23-14-6-7-17-15-16(10-11-19(17)23)12-13-21-20(24)22-18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZHHGRVVILCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline ring: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation of the nitrogen atom in the tetrahydroquinoline ring using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the phenylurea group: The final step involves the reaction of the ethyl-substituted tetrahydroquinoline with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Hydrolysis of the Urea Functional Group

The phenylurea group undergoes hydrolysis under acidic or basic conditions, yielding aromatic amines and carbon dioxide. This reaction is critical for understanding the compound’s stability and degradation pathways.

Reaction Type Conditions Products References
Acidic hydrolysis6M HCl, reflux, 12 hours1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)amine + Aniline + CO₂
Basic hydrolysis2M NaOH, 80°C, 8 hoursSame as above

Key Observations :

  • Hydrolysis efficiency depends on reaction time and temperature.

  • The ethyltetrahydroquinoline backbone remains intact under mild conditions but may degrade under prolonged exposure.

Oxidation of the Tetrahydroquinoline Core

The tetrahydroquinoline ring can undergo oxidation to form a fully aromatic quinoline structure, altering its electronic properties and biological activity.

Reaction Type Conditions Products References
DehydrogenationKMnO₄, H₂SO₄, 100°C, 4 hours1-(2-(1-Ethylquinolin-6-yl)ethyl)-3-phenylurea
Catalytic oxidationPd/C, O₂, 150°C, 6 hoursPartially oxidized intermediates

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates, with the ethyl group stabilizing the transition state.

Functionalization at the Ethyl Side Chain

The ethyl group attached to the tetrahydroquinoline nitrogen can participate in alkylation or elimination reactions under specific conditions.

Reaction Type Conditions Products References
AlkylationNaH, THF, alkyl halide, 0°C → RTN-Alkylated derivatives (e.g., propyl, benzyl)
EliminationDBU, DMF, 120°C, 3 hoursDeethylated tetrahydroquinoline + Ethylene

Key Considerations :

  • Alkylation requires anhydrous conditions to avoid competing hydrolysis .

  • Elimination is favored in polar aprotic solvents with strong bases .

Electrophilic Aromatic Substitution (EAS)

The tetrahydroquinoline ring’s electron-rich aromatic system undergoes electrophilic substitution, primarily at the para position relative to the ethyl group.

Reaction Type Conditions Products References
NitrationHNO₃, H₂SO₄, 0°C, 2 hours1-(2-(1-Ethyl-5-nitro-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea
SulfonationH₂SO₄, SO₃, 50°C, 6 hoursSulfonated derivatives

Regioselectivity :

  • Nitration occurs at the 5-position due to steric and electronic effects from the ethyl group.

Urea Group Modifications

The urea moiety reacts with nucleophiles, enabling the formation of thioureas or guanidines.

Reaction Type Conditions Products References
Thiourea formationP₂S₅, toluene, reflux, 8 hours1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylthiourea
GuanidinylationCDI, NH₃, MeCN, RT, 24 hoursGuanidine derivatives

Applications :

  • Thiourea derivatives exhibit enhanced metal-binding capabilities.

Stability Under Thermal and Photolytic Conditions

The compound displays moderate thermal stability but degrades under UV light.

Condition Degradation Products Half-Life References
150°C, inert atmosphereDeethylated quinoline + Urea fragmentation products2 hours
UV light (254 nm)Radical-mediated cleavage of the ethyl chain + Oxidized urea byproducts30 minutes

Recommendations :

  • Store in amber vials at ≤4°C to minimize photolytic degradation.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea is C21H24N3OC_{21}H_{24}N_3O, with a molecular weight of approximately 352.44 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea. For instance, derivatives of tetrahydroquinoline have shown significant antiproliferative activity against various cancer cell lines. A comparative study indicated that certain modifications to the tetrahydroquinoline structure enhance its efficacy against cancer cells by inhibiting key pathways involved in tumor growth and survival .

Antimicrobial Activity

In addition to anticancer properties, compounds related to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea have been investigated for their antimicrobial activities. Some studies indicate that these compounds exhibit significant inhibitory effects against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroquinoline derivatives possess neuroprotective properties. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis. This potential makes them candidates for further exploration in neurodegenerative disease models .

Case Studies and Research Findings

StudyFindings
Elkamhawy et al. (2023)Identified high antiproliferative activity of tetrahydroquinoline derivatives in various cancer cell lines compared to standard treatments like gefitinib .
PMC2818973Discussed the synthesis of tetrahydroquinoline derivatives with promising anticancer activities and highlighted their potential as targeted therapies .
PMC8989062Reported on the discovery of related compounds with anti-inflammatory activities and potential therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline Cores

Compound 26 : N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

  • Key Differences : Replaces the phenylurea group with a thiophene carboximidamide moiety.
  • Synthesis : Involves reaction with methyl thioimidate hydroiodide, contrasting with urea-forming reactions (e.g., isocyanate coupling in ) .

Compound 27 : N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

  • Key Differences: Diethylaminoethyl substituent vs. ethyl group in the target compound.
  • Implications : Larger alkyl groups (diethyl vs. ethyl) may reduce solubility but prolong half-life due to steric hindrance against enzymatic degradation .

1-(3-Cyanothiophen-2-yl)-3-phenylurea (6a–6t)

  • Key Differences: Replaces the tetrahydroquinoline-ethyl group with a cyanothiophene ring.

Urea Derivatives with Heterocyclic Systems

1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-propyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (8a–r)

  • Key Differences : Incorporates a thiadiazole-thioether linker and triazole/fluorophenyl groups.
  • Implications: The thiadiazole ring and fluorine atoms improve metabolic stability and bioavailability, as seen in antifungal agents like fluconazole derivatives. This contrasts with the tetrahydroquinoline-ethyl group, which may prioritize CNS targeting .

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea

  • Key Differences : Thiourea instead of urea; trifluoromethyl groups enhance lipophilicity.
  • Implications : Thioureas often exhibit stronger hydrogen-bonding but lower solubility. The CF₃ groups may improve target affinity in hydrophobic binding pockets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Tetrahydroquinoline 1-Ethyl, 6-(ethylphenylurea) ~353.4 (calculated) Hydrogen-bond donor/acceptors CNS disorders, kinase inhibition
Compound 26 Tetrahydroquinoline 2-(Dimethylamino)ethyl, thiophene ~357.4 Lipophilic, basic side chain Antimicrobial agents
1-(3-Cyanothiophen-2-yl)-3-phenylurea Cyanothiophene Phenylurea ~259.3 Electron-deficient heterocycle Antifungal, kinase inhibition
8a–r Thiadiazole-thioether Difluorophenyl, triazole ~450–500 Fluorine-enhanced stability Antifungal agents
Thiourea Derivative Cyclohexyl-thiourea 3,5-Bis(trifluoromethyl)phenyl ~449.3 High lipophilicity, strong H-bonding Enzyme inhibition

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves reductive amination or Pd-catalyzed coupling (analogous to ) for the ethyl linker, followed by urea formation via phenyl isocyanate or carbodiimide-mediated coupling .
  • Biological Activity: Tetrahydroquinoline-urea hybrids are hypothesized to inhibit kinases (e.g., EGFR) or neurotransmitter receptors (e.g., serotonin receptors) due to planar aromaticity and hydrogen-bonding capacity .
  • Solubility vs. Bioavailability: The ethyl linker in the target compound balances hydrophilicity, whereas dimethylaminoethyl (Compound 26) or CF₃ groups () prioritize either solubility or membrane permeability .

Biological Activity

1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological effects.

The molecular structure of 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea can be represented by the following characteristics:

PropertyValue
Molecular FormulaC19H24N2O
Molecular Weight296.42 g/mol
LogP2.5863
Polar Surface Area27.0735 Ų
Hydrogen Bond Acceptors3

The compound exhibits a moderate lipophilicity as indicated by its LogP value, which suggests potential for cellular membrane permeability.

Research indicates that compounds similar to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea may interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It is hypothesized that the compound may act on G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction.

Anticancer Properties

Several studies have investigated the anticancer potential of tetrahydroquinoline derivatives. For instance:

  • A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties:

  • In vitro assays showed that derivatives of tetrahydroquinoline could reduce the production of pro-inflammatory cytokines in macrophages . This suggests a potential application in treating inflammatory diseases.

Case Studies

Case Study 1: Antitumor Activity

In a controlled experiment, a derivative of 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased cell proliferation and increased apoptosis within tumor tissues .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegenerative diseases. The compound was shown to enhance neuronal survival and reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation of tetrahydroquinoline derivatives followed by urea coupling. Key steps include:

  • Tetrahydroquinoline core formation : Cyclization of substituted anilines with ethyl groups under acidic conditions.
  • Urea linkage : Reaction of the intermediate amine with phenyl isocyanate in anhydrous solvents (e.g., THF or DCM).
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : Use IR spectroscopy to confirm urea C=O/N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹), mass spectrometry (MS) for molecular ion verification, and NMR (¹H/¹³C) to resolve ethyl, tetrahydroquinoline, and phenyl moieties .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Structural confirmation : Combine ¹H/¹³C NMR to assign protons/carbons in the ethyl, tetrahydroquinoline, and phenyl groups. High-resolution MS (HRMS) validates the molecular formula.
  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column. A single peak with >95% area indicates high purity.
  • Advanced techniques : X-ray crystallography (if crystals are obtainable) provides definitive structural proof .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Computational modeling : Employ density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., solvent effects, temperature).
  • Experimental design : Use response surface methodology (RSM) to explore interactions between variables (e.g., temperature, catalyst loading, solvent polarity).
  • Case study : A study on analogous urea derivatives achieved a 22% yield increase by adjusting solvent polarity (from THF to DMF) and catalyst (DBU) loading .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), and endpoint measurements (IC₅₀ vs. EC₅₀).
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding factors (e.g., batch-to-batch purity variations).
  • Theoretical alignment : Cross-reference observed activities with computational predictions (e.g., molecular docking against kinase targets) to validate mechanisms .

Q. How can computational tools predict the compound’s biological targets and metabolic pathways?

  • Methodological Answer :

  • Target prediction : Use SwissTargetPrediction or SEA servers to identify potential protein targets (e.g., kinases, GPCRs).
  • Metabolism modeling : Employ ADMET Predictor™ or GLORYx to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation).
  • Validation : Compare in silico results with in vitro assays (e.g., microsomal stability tests) to refine predictions .

Q. What experimental and computational approaches elucidate the compound’s reaction mechanisms?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁵N-labeled phenyl isocyanate to trace urea bond formation via MS/MS fragmentation.
  • Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy.
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction trajectories to identify rate-limiting steps (e.g., nucleophilic attack by the amine) .

Q. How can researchers enhance the compound’s stability for long-term pharmacological studies?

  • Methodological Answer :

  • Degradation analysis : Perform forced degradation studies under heat, light, and humidity to identify vulnerable groups (e.g., urea bond hydrolysis).
  • Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to protect against hydrolytic cleavage.
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations stored at 4°C .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on cytotoxicity (IC₅₀ = 5 µM vs. 50 µM in similar cell lines).
    • Resolution :

Verify compound purity (HPLC/MS) to rule out impurities.

Standardize assay protocols (e.g., incubation time, cell density).

Cross-check with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .

Key Methodological Takeaways

  • Synthesis : Prioritize multi-step optimization using computational and experimental synergy.
  • Characterization : Combine NMR, MS, and crystallography for unambiguous structural proof.
  • Biological Studies : Align in silico predictions with standardized assays to resolve contradictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.